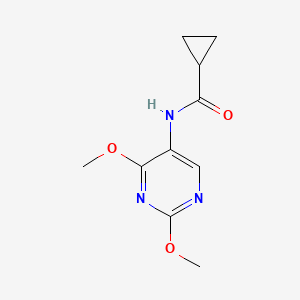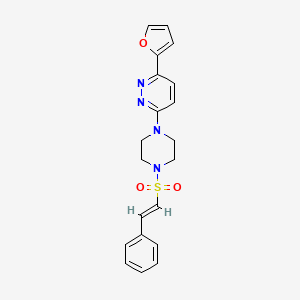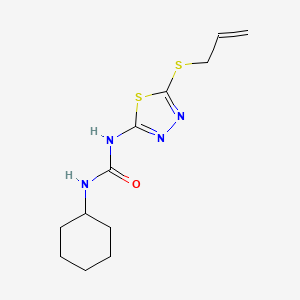![molecular formula C22H16ClF3N4O3 B3019351 N-[2-chloro-5-(trifluoromethyl)phenyl]-2-[2-(4-methoxyphenyl)-4-oxopyrazolo[1,5-a]pyrazin-5(4H)-yl]acetamide CAS No. 932287-62-2](/img/structure/B3019351.png)
N-[2-chloro-5-(trifluoromethyl)phenyl]-2-[2-(4-methoxyphenyl)-4-oxopyrazolo[1,5-a]pyrazin-5(4H)-yl]acetamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Beschreibung
The compound , N-[2-chloro-5-(trifluoromethyl)phenyl]-2-[2-(4-methoxyphenyl)-4-oxopyrazolo[1,5-a]pyrazin-5(4H)-yl]acetamide, is a complex organic molecule that appears to be related to various acetamide derivatives with potential pharmacological properties. Although the exact compound is not directly mentioned in the provided papers, the papers do discuss related compounds with similar structural motifs and potential biological activities.
Synthesis Analysis
The synthesis of related compounds involves linear synthesis techniques and the use of various starting materials and reagents to introduce specific functional groups. For instance, paper describes the synthesis of novel 2-chloro N-aryl substituted acetamide derivatives, which are characterized by techniques such as LCMS, IR, 1H and 13C spectroscopies, and elemental analysis. These methods are likely applicable to the synthesis of the compound , with the potential for optimization based on the specific substituents and desired properties.
Molecular Structure Analysis
The molecular structure of related compounds has been investigated using both experimental and theoretical methods. Paper details the use of XRD diffraction, FT-IR, and NMR spectroscopies, combined with DFT calculations, to analyze the optimized molecular structure and vibrational frequencies of 2-phenyl-N-(pyrazin-2-yl)acetamide. Similar techniques could be employed to elucidate the molecular structure of the target compound, including the analysis of hyper-conjugative interactions, charge delocalization, and HOMO-LUMO analysis to determine charge transfer within the molecule.
Chemical Reactions Analysis
The chemical reactivity of similar compounds has been explored through various reactions to synthesize substituted derivatives. For example, paper discusses the preparation of substituted pyrazole derivatives from benzamide starting materials, involving reactions with methylhydrazine, phenylhydrazine, and hydrazine hydrate. These reactions lead to the formation of pyrazoline derivatives with different substituents, indicating that the target compound may also undergo similar reactions to modify its chemical structure and potentially alter its biological activity.
Physical and Chemical Properties Analysis
The physical and chemical properties of acetamide derivatives are influenced by their molecular structure and the nature of their substituents. The compounds described in the papers exhibit a range of properties, including cytotoxicity against various cancer cell lines , as well as anti-inflammatory activities . The intermolecular interactions, such as C-H⋯O and N-H⋯O hydrogen bonds, contribute to the stability of the molecules in the crystal form . These properties are critical for understanding the behavior of the compound in biological systems and for optimizing its pharmacological profile.
Eigenschaften
IUPAC Name |
N-[2-chloro-5-(trifluoromethyl)phenyl]-2-[2-(4-methoxyphenyl)-4-oxopyrazolo[1,5-a]pyrazin-5-yl]acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H16ClF3N4O3/c1-33-15-5-2-13(3-6-15)17-11-19-21(32)29(8-9-30(19)28-17)12-20(31)27-18-10-14(22(24,25)26)4-7-16(18)23/h2-11H,12H2,1H3,(H,27,31) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PVDTXJSRQBDQPC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C2=NN3C=CN(C(=O)C3=C2)CC(=O)NC4=C(C=CC(=C4)C(F)(F)F)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H16ClF3N4O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
476.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-[2-chloro-5-(trifluoromethyl)phenyl]-2-[2-(4-methoxyphenyl)-4-oxopyrazolo[1,5-a]pyrazin-5(4H)-yl]acetamide | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N,N'-(3,3'-dimethyl-[1,1'-biphenyl]-4,4'-diyl)bis(2,3-dihydrobenzo[b][1,4]dioxine-6-carboxamide)](/img/structure/B3019268.png)
![2-[2-(Trifluoromethyl)phenyl]propanoic acid](/img/structure/B3019269.png)


![N1-(benzo[d][1,3]dioxol-5-yl)-N2-(2-(3-chlorophenyl)-2-methoxypropyl)oxalamide](/img/structure/B3019273.png)
![N-[(2R)-1-(2,2-Dimethyl-3,4-dihydrochromen-6-yl)propan-2-yl]prop-2-enamide](/img/structure/B3019275.png)
![N-(furan-2-ylmethyl)-N-((1-methyl-1,4,5,6-tetrahydrocyclopenta[c]pyrazol-3-yl)methyl)thiophene-2-sulfonamide](/img/structure/B3019280.png)


![Ethyl 2-[(3-fluorobenzoyl)amino]-4-phenyl-1,3-thiazole-5-carboxylate](/img/structure/B3019283.png)

![[(1-Cyano-1-cyclopropylethyl)carbamoyl]methyl 4-chloro-2-(2-oxopyrrolidin-1-yl)benzoate](/img/structure/B3019285.png)
![N-(2-(7-methylimidazo[1,2-a]pyridin-2-yl)ethyl)-4-nitrobenzenesulfonamide](/img/structure/B3019286.png)
